molecular formula C9H13NO3 B13551012 (r)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

(r)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

Cat. No.: B13551012
M. Wt: 183.20 g/mol
InChI Key: JZYNXKJFXVLDRC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with an ethyl group and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid . Another method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of triflic acid as a catalyst and the reduction of hydroxyimino intermediates are common strategies employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds.

Scientific Research Applications

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is unique due to the presence of the ethyl-substituted furan ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable entity in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

JZYNXKJFXVLDRC-SSDOTTSWSA-N

Isomeric SMILES

CCC1=CC=C(O1)[C@@H](CC(=O)O)N

Canonical SMILES

CCC1=CC=C(O1)C(CC(=O)O)N

Origin of Product

United States

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